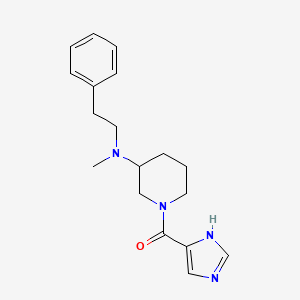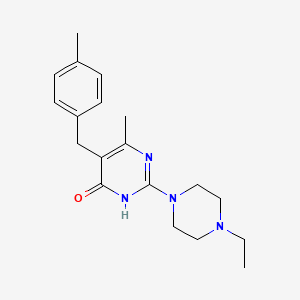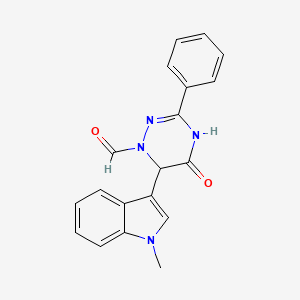
1-(1H-imidazol-4-ylcarbonyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-imidazol-4-ylcarbonyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MIB-645, and it is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ plays a crucial role in the activation of T cells, which are essential components of the immune system. Therefore, MIB-645 has been studied for its potential use in treating autoimmune diseases and cancer.
Wirkmechanismus
MIB-645 selectively inhibits PKCθ by binding to the enzyme's active site. This binding prevents the enzyme from phosphorylating its downstream targets, which are essential for T cell activation. Therefore, MIB-645 effectively suppresses T cell activation, leading to a reduction in the immune response. This mechanism of action has been studied extensively in vitro and in vivo, and it has shown promising results in preclinical studies.
Biochemical and Physiological Effects:
MIB-645 has several biochemical and physiological effects that have been studied in detail. One of the primary effects is its ability to suppress T cell activation, leading to a reduction in the immune response. This effect has been observed in vitro and in vivo, and it has shown promising results in preclinical studies. Additionally, MIB-645 has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MIB-645 has several advantages and limitations for lab experiments. One of the primary advantages is its selectivity for PKCθ, which allows for specific targeting of T cell activation. Additionally, MIB-645 has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations is the lack of clinical data on the compound's safety and efficacy. Therefore, further studies are necessary to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of MIB-645. One of the primary areas of focus is its potential use in treating autoimmune diseases and cancer. Further preclinical studies are necessary to determine its safety and efficacy in these applications. Additionally, there is a need for the development of more selective inhibitors of PKCθ, which could lead to the development of more effective therapeutic agents. Finally, the mechanism of action of MIB-645 needs to be studied in more detail to gain a better understanding of its potential applications in scientific research.
Synthesemethoden
The synthesis of MIB-645 involves several steps, including the reaction of 1H-imidazole-4-carboxylic acid with N-methyl-N-(2-phenylethyl)-3-piperidinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N-methylmorpholine-N-oxide (NMO) to form the final product, MIB-645. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
MIB-645 has been extensively studied for its potential applications in scientific research. One of the primary areas of focus has been its use as a selective inhibitor of PKCθ. PKCθ plays a crucial role in the activation of T cells, which are essential components of the immune system. Therefore, MIB-645 has been studied for its potential use in treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.
Eigenschaften
IUPAC Name |
1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21(11-9-15-6-3-2-4-7-15)16-8-5-10-22(13-16)18(23)17-12-19-14-20-17/h2-4,6-7,12,14,16H,5,8-11,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADZUOLNRYSCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B6041664.png)
![methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate](/img/structure/B6041671.png)

![2-[4-(4-fluorobenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6041683.png)

![2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone](/img/structure/B6041691.png)
![2-(allylthio)-5-(3-hydroxy-4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6041697.png)
![5-(2-{2-[2-(propylthio)pyrimidin-5-yl]-1H-imidazol-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6041706.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6041715.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-N-methyl-1-propanamine](/img/structure/B6041723.png)
![N-benzyl-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6041727.png)
![1-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6041748.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B6041760.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6041773.png)